(R)-2-(2-Chloro-3-fluorophenyl)pyrrolidine
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Overview
Description
®-2-(2-Chloro-3-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoroaniline and ®-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-3-fluorophenyl)pyrrolidine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-3-fluorophenyl)pyrrolidine depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chlorophenyl)pyrrolidine: Lacks the fluoro substituent, which may result in different chemical and biological properties.
®-2-(3-Fluorophenyl)pyrrolidine: Lacks the chloro substituent, which can also affect its properties.
®-2-Phenylpyrrolidine: Lacks both chloro and fluoro substituents, serving as a simpler analog for comparison.
Uniqueness
®-2-(2-Chloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
(2R)-2-(2-chloro-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 |
InChI Key |
KJDXZJUCMYYZNJ-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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